molecular formula C17H13N3O3 B12921791 3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654651-04-4

3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole

Cat. No.: B12921791
CAS No.: 654651-04-4
M. Wt: 307.30 g/mol
InChI Key: HTLLODHYJZSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-nitro-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives.

Mechanism of Action

Biological Activity

3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • IUPAC Name : 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies have demonstrated that 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate potency compared to standard antibiotics.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer.

The mechanisms underlying the biological activities of 3-Methyl-8-nitro-1-phenyl-1,4-dihydro benzopyrano[4,3-c]pyrazole are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cell survival and proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
  • Cell Cycle Arrest : The compound disrupts the cell cycle in cancer cells, preventing their division and growth.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2 Investigated anticancer effects on MCF-7 breast cancer cells. The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 Explored the compound’s effects on lung cancer cells (A549). It was found to inhibit cell migration and invasion at concentrations above 10 µM.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and tested for their efficacy:

  • Derivatives Testing : Modifications on the nitro and methyl groups have resulted in compounds with improved potency against both bacterial and cancer cell lines.
  • Synergistic Effects : Some studies suggest that combining this compound with existing antibiotics may enhance antimicrobial effectiveness.

Properties

CAS No.

654651-04-4

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

3-methyl-8-nitro-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C17H13N3O3/c1-11-15-10-23-16-8-7-13(20(21)22)9-14(16)17(15)19(18-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

HTLLODHYJZSRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1COC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.